molecular formula C11H10N2O2S B12123787 2-Thiophenecarboxylic acid, 5-(6-amino-4-methyl-3-pyridinyl)- CAS No. 887201-30-1

2-Thiophenecarboxylic acid, 5-(6-amino-4-methyl-3-pyridinyl)-

Cat. No.: B12123787
CAS No.: 887201-30-1
M. Wt: 234.28 g/mol
InChI Key: OTTYXSJTJWTWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiophenecarboxylic acid, 5-(6-amino-4-methyl-3-pyridinyl)- is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group and a pyridine ring substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 5-(6-amino-4-methyl-3-pyridinyl)- typically involves multi-step organic reactions. One common approach is to start with thiophene-2-carboxylic acid, which can be synthesized by the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene . The amino-pyridine moiety can be introduced through a series of substitution reactions, often involving the use of reagents such as lithium diisopropylamide (LDA) for deprotonation and subsequent nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid, 5-(6-amino-4-methyl-3-pyridinyl)- can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxylic acid group can yield the corresponding alcohol.

Scientific Research Applications

  • Anticancer Research :
    • Recent studies have demonstrated that thiophene derivatives exhibit notable anticancer properties. For instance, compounds related to 2-thiophenecarboxylic acid have shown effective cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer (MDA-MB-231) . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Activity :
    • The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of thiophene can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making them candidates for developing new antibiotics .
  • Antioxidant Properties :
    • Thiophene derivatives have also been studied for their antioxidant capabilities. The presence of amino groups enhances their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

A study focused on a series of thiophene derivatives, including 2-thiophenecarboxylic acid analogs, assessed their anticancer efficacy using MTT assays. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting a promising avenue for drug development .

Case Study 2: Antibacterial Activity

In another investigation, the antibacterial activity of various thiophene derivatives was tested against multiple bacterial strains. The study found that modifications to the thiophene ring structure enhanced antibacterial potency, with some compounds demonstrating effectiveness comparable to conventional antibiotics .

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 5-(6-amino-4-methyl-3-pyridinyl)- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenecarboxylic acid, 5-(6-amino-4-methyl-3-pyridinyl)- is unique due to the presence of both a thiophene ring and a substituted pyridine ring

Biological Activity

2-Thiophenecarboxylic acid, 5-(6-amino-4-methyl-3-pyridinyl)- is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₁H₁₃N₃O₂S
  • Molecular Weight : 239.31 g/mol
  • CAS Number : 897095-14-6

Antimicrobial Activity

Research has shown that thiophene derivatives exhibit significant antimicrobial properties. A study focusing on various 2-thiophenecarboxylic acid derivatives demonstrated their effectiveness against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored in various studies. One notable study indicated that compounds similar to 2-thiophenecarboxylic acid could inhibit the proliferation of cancer cell lines, with IC50 values ranging from 24.57 to 58.20 μM. This suggests that these compounds may interact with cellular pathways involved in cancer progression .

Herbicidal Activity

The herbicidal activity of thiophene derivatives has also garnered attention. A study reported that certain thiophene compounds effectively inhibited the growth of specific plant species, indicating potential applications in agricultural herbicides. The mechanism of action appears to involve interference with photosynthesis and protein synthesis in plants .

Case Studies

  • Antimicrobial Study : A recent investigation into the antimicrobial properties of thiophene carboxylic acids showed promising results against common pathogens, highlighting the structure-activity relationship that enhances their efficacy .
  • Cancer Cell Proliferation : In vitro studies demonstrated that treatment with thiophene derivatives led to significant reductions in cell viability in various cancer cell lines, suggesting a possible mechanism involving apoptosis induction .
  • Herbicidal Effects : Field trials indicated that thiophene-based herbicides effectively controlled weed populations without significant toxicity to crops, making them viable alternatives to traditional herbicides .

Properties

CAS No.

887201-30-1

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

5-(6-amino-4-methylpyridin-3-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C11H10N2O2S/c1-6-4-10(12)13-5-7(6)8-2-3-9(16-8)11(14)15/h2-5H,1H3,(H2,12,13)(H,14,15)

InChI Key

OTTYXSJTJWTWIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2=CC=C(S2)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.